molecular formula C18H12ClNO3 B1440841 2-(1,3-Benzodioxol-5-YL)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-99-5

2-(1,3-Benzodioxol-5-YL)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1440841
CAS RN: 1160253-99-5
M. Wt: 325.7 g/mol
InChI Key: IXMUHHLQSJKZJQ-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Benzodioxol-5-YL)-6-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a benzodioxol group (which is a common motif in many bioactive compounds ), a quinoline group (which is a heterocyclic aromatic organic compound), and a carbonyl chloride group (which is a functional group that contains a carbon-oxygen double bond and a carbon-chlorine bond).

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, this compound is explored for its potential as a precursor in the synthesis of novel pharmacologically active molecules. Its structure is similar to that of compounds known for their psychoactive properties, which suggests possible applications in the development of new central nervous system (CNS) drugs .

Material Science

The benzodioxol and quinoline moieties within the compound’s structure make it a candidate for creating advanced materials. These could include organic semiconductors for use in electronic devices, where the compound’s ability to transport electrons could be harnessed .

Forensic Science

Compounds with a benzodioxol structure are often analogs of controlled substances. Therefore, this compound could be used as a reference material in forensic analyses to identify and differentiate between legal and illicit substances .

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of complex organic molecules. Its reactive chloride group makes it suitable for various coupling reactions, which are fundamental in constructing larger, more complex chemical structures .

Analytical Chemistry

In analytical chemistry, the compound’s unique spectroscopic properties can be utilized. It can act as a standard in spectroscopic analysis, helping to calibrate instruments or as a reagent in developing new detection methods for specific analytes .

Environmental Science

The environmental fate of such compounds is of interest, particularly their breakdown products. Research into how this compound degrades could provide insights into the environmental impact of similar organic molecules .

Nanotechnology

Due to its structural features, this compound could be investigated for use in the creation of nanoscale devices. Its potential for forming stable, conjugated systems could be advantageous in designing nano-sized sensors or actuators .

Biological Studies

Finally, the compound’s interaction with biological systems is a key area of study. It could be used in assays to understand the biological activity of new drug candidates that contain similar structural motifs .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c1-10-2-4-14-12(6-10)13(18(19)21)8-15(20-14)11-3-5-16-17(7-11)23-9-22-16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMUHHLQSJKZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501176732
Record name 2-(1,3-Benzodioxol-5-yl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-YL)-6-methylquinoline-4-carbonyl chloride

CAS RN

1160253-99-5
Record name 2-(1,3-Benzodioxol-5-yl)-6-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,3-Benzodioxol-5-yl)-6-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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